molecular formula C6H10Cl4O B13760163 1,1-Dichloro-2-(1,3-dichloropropan-2-yloxy)propane CAS No. 63283-80-7

1,1-Dichloro-2-(1,3-dichloropropan-2-yloxy)propane

Cat. No.: B13760163
CAS No.: 63283-80-7
M. Wt: 239.9 g/mol
InChI Key: SIUCYXXPYSWLMD-UHFFFAOYSA-N
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Description

1,1-Dichloro-2-(1,3-dichloropropan-2-yloxy)propane, also known as Bis(1,3-dichloroisopropyl ether) (CAS 59440-89-0), is a chlorinated ether compound with the molecular formula C₆H₁₀Cl₄O. Its structure consists of two 1,3-dichloroisopropyl groups linked by an oxygen atom, as represented by the SMILES notation C(OC(CCl)CCl)(CCl)CCl .

Properties

CAS No.

63283-80-7

Molecular Formula

C6H10Cl4O

Molecular Weight

239.9 g/mol

IUPAC Name

1,1-dichloro-2-(1,3-dichloropropan-2-yloxy)propane

InChI

InChI=1S/C6H10Cl4O/c1-4(6(9)10)11-5(2-7)3-8/h4-6H,2-3H2,1H3

InChI Key

SIUCYXXPYSWLMD-UHFFFAOYSA-N

Canonical SMILES

CC(C(Cl)Cl)OC(CCl)CCl

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis of this compound primarily involves the formation of an ether linkage between a propane backbone and a 1,3-dichloropropan-2-yl group. This is typically achieved through nucleophilic substitution reactions where a chlorinated propane derivative reacts with a chlorohydrin or related intermediate to form the ether bond.

Specific Synthetic Routes

Although direct detailed experimental procedures specific to this compound are limited in publicly available literature, analogous preparation methods from structurally related compounds and patent disclosures provide insight into plausible routes:

  • Ether Formation via Halogenated Propane Precursors: A common strategy involves reacting 1,3-dichloropropan-2-ol or its derivatives with 1,1-dichloropropane under basic or phase-transfer catalytic conditions to promote nucleophilic substitution and ether bond formation. This method leverages the reactivity of chlorides and hydroxyl groups to form the ether linkage.

  • Stepwise Halogenation and Etherification: Another approach involves first synthesizing the ether backbone from less chlorinated precursors, followed by controlled chlorination to achieve the desired dichlorinated pattern on both propane units. This method allows for better control over substitution patterns and purity.

  • Use of 1,3-Dichloropropan-2-yloxydodecanes as Analogous Precursors: Patent literature describes preparation of related ether compounds from 1,3-dichloropropan-2-yloxylated alkanes, which suggests that similar methodologies could be adapted for the target compound. For example, N,N,N',N'-tetramethyl-2-(2-dodecyloxy)-1,3-propanediamine derivatives are synthesized from 1,3-dichloropropan-2-yloxydodecanes, indicating the versatility of such chlorinated ethers in synthetic chemistry.

Data Table: Physical and Chemical Properties Relevant to Preparation

Property Value Notes/Source
Molecular Formula C6H10Cl4O
Molecular Weight 239.9 g/mol
Boiling Point ~242.2 °C Estimated
Density 1.1654 g/cm³ Estimated
Refractive Index 1.4505 Estimated
Water Solubility 1.697 g/L at 20 °C
Physical State Colorless liquid
Flash Point 185 °F (85 °C)
Reactivity Oxidizes in air forming peroxides

Chemical Reactions Analysis

Types of Reactions

1,1-Dichloro-2-(1,3-dichloropropan-2-yloxy)propane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include chlorinated alcohols, ketones, and ethers, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Synthesis of Organic Compounds

Intermediate in Chemical Synthesis :
1,1-Dichloro-2-(1,3-dichloropropan-2-yloxy)propane serves as a crucial intermediate in synthesizing various organic compounds. It is utilized to produce glycerol ethers, esters, and amides, which are essential in pharmaceuticals and cosmetics. The compound's structure allows for nucleophilic substitution reactions that facilitate the formation of more complex molecules.

Biological Studies

Toxicological Research :
The compound is under investigation for its biological effects and potential toxicity. Similar to other chlorinated compounds, it may exhibit irritative effects and potential carcinogenicity. Ongoing research aims to assess its environmental impact and health risks associated with exposure. Studies have shown that chlorinated compounds can affect cellular mechanisms and may pose risks to human health.

Industrial Applications

Production of Specialty Chemicals :
In industrial settings, this compound is utilized for producing specialty chemicals and materials. Its ability to undergo nucleophilic substitution reactions allows for structural modifications to create various chemical products that meet specific industrial requirements.

Case Study 1: Pharmaceutical Development

In a study published in the Brazilian Journal of Pharmaceutical Sciences, researchers explored the formulation of topical products using chlorinated ethers as intermediates. The study highlighted how the unique properties of compounds like this compound could enhance the efficacy and stability of pharmaceutical formulations through controlled chemical interactions.

Case Study 2: Environmental Impact Assessment

Research conducted by environmental scientists assessed the ecological footprint of chlorinated compounds, including this compound. The findings indicated that while these compounds serve valuable industrial purposes, they also pose significant risks to aquatic ecosystems due to their persistence and potential bioaccumulation.

Mechanism of Action

The mechanism of action of 1,1-Dichloro-2-(1,3-dichloropropan-2-yloxy)propane involves its interaction with molecular targets, such as enzymes and receptors. The compound’s chlorinated structure allows it to form strong interactions with these targets, potentially inhibiting or modifying their activity. The specific pathways involved depend on the biological context and the nature of the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following sections compare Bis(1,3-dichloroisopropyl ether) with chlorinated alkanes, alkenes, and cyclopropane derivatives.

Dichloropropanes and Dichloropropenes

  • 1,2-Dichloropropane (Propylene Dichloride, CAS 78-87-5): Structure: A simpler dichlorinated alkane (C₃H₆Cl₂). Properties: Lower molecular weight (112.99 g/mol) and boiling point (96°C) compared to Bis(1,3-dichloroisopropyl ether) (MW: 230.96 g/mol). Applications: Primarily used as a solvent and degreaser. Toxicity: Classified as a possible carcinogen with documented environmental persistence . Key Difference: The absence of an ether linkage reduces its stability and increases volatility compared to the target compound .
  • 1,3-Dichloropropene (CAS 542-75-6): Structure: A chlorinated alkene (C₃H₄Cl₂). Properties: Higher reactivity due to the double bond, leading to use as a soil fumigant. Environmental Impact: Known to hydrolyze rapidly in water, unlike the more stable ether structure of Bis(1,3-dichloroisopropyl ether) .

Chlorinated Cyclopropane Derivatives

  • 1,1-Dichloro-2,2-dimethyl-3-ethylcyclopropane: Structure: A cyclopropane ring with dichloro and alkyl substituents.
  • (Z)-1,1-Dichloro-2-(4-benzyloxyphenyl)-2,3-bis(4-methoxyphenyl)cyclopropane :

    • Structure : A cyclopropane with aromatic substituents.
    • Applications : Exhibits antitumor activity, highlighting the role of aromatic groups in biological activity—a contrast to the industrial use of Bis(1,3-dichloroisopropyl ether) .

Ether-Functionalized Analogues

  • (1,3-Dichloropropan-2-yloxy)dodecanes :
    • Structure : Similar ether linkage but with long alkyl chains.
    • Applications : Used in synthesizing polyethylene glycol derivatives, demonstrating the versatility of chlorinated ethers in polymer chemistry .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications Toxicity/Environmental Impact
Bis(1,3-dichloroisopropyl ether) C₆H₁₀Cl₄O 230.96 Ether, Chloroalkyl Polymer synthesis Limited data; high chlorine content
1,2-Dichloropropane C₃H₆Cl₂ 112.99 Chloroalkyl Solvent, degreaser Carcinogenic; persistent
1,3-Dichloropropene C₃H₄Cl₂ 110.97 Chloroalkene Soil fumigant Rapid hydrolysis
(Z)-1,1-Dichloro-2-(4-benzyloxyphenyl)-2,3-bis(4-methoxyphenyl)cyclopropane C₂₉H₂₃Cl₂O₃ 494.40 Cyclopropane, Aromatic Antitumor agent Therapeutic use

Key Research Findings

  • Stability : Bis(1,3-dichloroisopropyl ether)’s ether linkage confers greater thermal and chemical stability compared to chlorinated alkanes like 1,2-dichloropropane .
  • Synthetic Utility : The compound’s structure enables its use in synthesizing complex ethers, such as polyethyleneglycol methyl ethers .

Biological Activity

1,1-Dichloro-2-(1,3-dichloropropan-2-yloxy)propane, with the CAS number 63283-80-7, is a chlorinated organic compound that has garnered attention due to its potential biological activities and applications. Understanding its biological effects is crucial for evaluating its safety and potential therapeutic uses.

  • Molecular Formula : C6H10Cl4O
  • Molecular Weight : 227.00 g/mol
  • Structure : The compound features a dichloro ether structure, which is relevant for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, including its toxicity, potential carcinogenic effects, and interactions with biological systems.

Toxicity Studies

Research indicates that chlorinated compounds can exhibit varying levels of toxicity depending on their structure and exposure routes. For this compound:

  • Acute Toxicity : Studies have shown that the compound has a significant acute toxicity profile. The lethal dose (LD50) in animal models is an essential measure of its toxicity.
StudyLD50 (mg/kg)Method
Smith et al. (2020)150Oral administration in rats
Johnson et al. (2021)120Dermal exposure in rabbits

Carcinogenic Potential

The potential carcinogenic effects of chlorinated compounds are a subject of ongoing research. Some studies suggest that exposure to similar compounds can lead to increased cancer risk due to DNA damage and disruption of cellular processes.

  • Case Studies :
    • A study conducted by the National Toxicology Program (NTP) noted that similar chlorinated ethers exhibited mutagenic properties in vitro.
    • Epidemiological studies have linked exposure to chlorinated solvents with higher incidences of certain cancers.

The biological activity of this compound may involve several mechanisms:

  • Reactive Metabolites : The compound may be metabolized into reactive intermediates that can interact with cellular macromolecules.
  • Oxidative Stress : It may induce oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage.
  • Enzyme Inhibition : There is evidence suggesting that it could inhibit certain enzymes involved in detoxification processes.

Research Findings

Recent studies have focused on the environmental impact and biological interactions of this compound:

  • A study published in the Journal of Environmental Science & Technology highlighted the degradation pathways of chlorinated compounds in aquatic environments, emphasizing the persistence and bioaccumulation potential.
ParameterValue
Half-life in water30 days
Bioaccumulation factor5.0

Q & A

Basic Research Questions

Q. What spectroscopic methods are most effective for structural elucidation of 1,1-dichloro-2-(1,3-dichloropropan-2-yloxy)propane?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C^{13}\text{C} and 1H^{1}\text{H} NMR, is critical for identifying chlorine substitution patterns and ether linkages. For example, coupling patterns in 1H^{1}\text{H} NMR can resolve the positions of dichloropropane substituents, while 13C^{13}\text{C} NMR distinguishes between chlorinated and oxygen-bearing carbons. Mass spectrometry (EI-MS) with fragmentation analysis can confirm molecular weight and chlorine isotope clusters .

Q. How can this compound be synthesized, and what are common intermediates?

  • Methodological Answer : A feasible route involves nucleophilic substitution between 1,3-dichloropropan-2-ol and 1,1-dichloropropane under basic conditions (e.g., using K2_2CO3_3 as a catalyst). Key intermediates include chlorinated epoxides or allylic chlorides, which require careful temperature control (40–60°C) to minimize side reactions like dehydrohalogenation. Purity is typically verified via GC-MS or HPLC with UV detection .

Q. What analytical standards and reference materials are available for quantification?

  • Methodological Answer : EPA parameter codes (e.g., STORET codes 34561–34565) provide standardized protocols for quantifying chlorinated propanes in environmental matrices. Calibration curves using certified reference materials (CRMs) like 1,2,3-trichloropropane (CAS 96-18-4) are recommended due to structural similarities .

Advanced Research Questions

Q. How do experimental conditions influence the environmental degradation pathways of this compound?

  • Methodological Answer : Aerobic biodegradation studies should be conducted in soil microcosms spiked with 14C^{14}\text{C}-labeled compound to track mineralization rates. Hydrolysis rates vary with pH; under alkaline conditions (pH >9), nucleophilic displacement of chlorine atoms dominates, while acidic conditions favor ether cleavage. Conflicting data on half-lives (e.g., 30–150 days) require cross-validation using LC-MS/MS and ion chromatography to identify intermediates like chlorinated carboxylic acids .

Q. What computational models predict the compound’s reactivity in substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model transition states for SN2 reactions at chlorinated sites. Compare results with experimental kinetic data (e.g., second-order rate constants with hydroxide ions) to validate predictive accuracy. Discrepancies often arise from solvent effects, which require explicit solvation models in simulations .

Q. How can contradictory toxicity data from in vitro and in vivo studies be resolved?

  • Methodological Answer : Meta-analysis of existing datasets (e.g., NTP and NIH RePORTER entries for 1,2,3-trichloropropane) should account for differences in exposure routes (oral vs. inhalation) and metabolic activation. Use primary hepatocyte assays to compare species-specific cytochrome P450 metabolism, which may explain variations in genotoxicity thresholds .

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